2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Properties
IUPAC Name |
2-amino-6-benzyl-4-(4-ethoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-2-33-20-14-12-19(13-15-20)24-22(16-28)27(29)34-25-21-10-6-7-11-23(21)30(35(31,32)26(24)25)17-18-8-4-3-5-9-18/h3-15,24H,2,17,29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBUGKCRJWPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893289-05-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 485.6 g/mol. The structure features a pyrano-benzothiazine core which is known to influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 893289-05-9 |
| Molecular Formula | C27H23N3O4S |
| Molecular Weight | 485.6 g/mol |
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this specific compound.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial potential.
Anticancer Properties
Recent investigations into the anticancer effects of benzothiazine derivatives have revealed their ability to inhibit tumor cell proliferation. The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression. In vitro studies on cell lines have shown that related compounds can induce apoptosis in cancer cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example:
- Monoamine Oxidase (MAO) Inhibition: Some derivatives of benzothiazine have been identified as selective inhibitors of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. This inhibition may have implications for treating mood disorders and neurodegenerative diseases.
- Acetylcholinesterase (AChE) Inhibition: Similar compounds have shown promise as AChE inhibitors, which could be beneficial in Alzheimer's disease treatment by enhancing cholinergic transmission.
Case Studies
-
Study on Anticancer Activity:
A study published in Archives of Pharmacology evaluated the anticancer activity of benzothiazine derivatives against various cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity. -
Enzyme Inhibition Studies:
Research conducted by Zhang et al. highlighted the inhibitory effects of related compounds on MAO enzymes. The study provided insights into structure-activity relationships (SAR), indicating that specific substituents at the benzothiazine core could enhance inhibitory potency.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Interaction with Enzymes: The compound may bind to active sites on enzymes like MAO and AChE, leading to altered enzymatic activity.
- Induction of Apoptosis: Anticancer activity may involve pathways that promote programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Monoamine Oxidase (MAO) Inhibitor Activity
The target compound shares structural similarities with two series of pyranobenzothiazines reported by Ahmad et al. (2019):
- Series 6: 2-Amino-6-benzyl-4-phenyl derivatives.
- Series 7: 2-Amino-6-methyl-4-phenyl derivatives.
Key findings:
The benzyl group in the target compound likely enhances MAO-B selectivity compared to methyl-substituted analogs, as seen in Series 6 vs. 7 . The ethoxyphenyl substituent may offer improved pharmacokinetic properties over halogenated phenyl groups due to reduced toxicity and metabolic resistance.
Structural and Functional Group Variations
- Pyranopyran Derivatives (): Compound 6d (pyranopyran core) features a 4-bromobenzyloxy group and hydroxymethyl substituent, differing from the target compound’s benzothiazine core. Its IR spectrum shows a nitrile stretch at 2191 cm⁻¹, comparable to the target compound’s nitrile group. However, the pyranopyran scaffold lacks the sulfone moiety, reducing polar interactions in biological systems .
- Pyranopyrazole Derivatives (–6): Compounds like 3s (chlorophenyl, methoxyphenyl) and 11a (pyrazol-1-yl) exhibit distinct heterocyclic frameworks.
- Thiazolo-Pyrimidine Derivatives (): Compounds 11a and 11b (thiazolo[3,2-a]pyrimidine cores) feature cyanobenzylidene or trimethylbenzylidene groups. Their higher melting points (243–246°C vs. ~214°C for pyranobenzothiazines) suggest greater thermal stability, attributed to extended π-conjugation .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?
The synthesis involves a multi-step approach starting with methyl anthranilate, which undergoes coupling with methanesulfonyl chloride, followed by N-benzylation and ring closure using sodium hydride. A subsequent multicomponent reaction with malononitrile and substituted benzaldehydes (e.g., 4-ethoxybenzaldehyde) forms the pyranobenzothiazine core . Key parameters include:
- Reagent stoichiometry : Excess sodium hydride improves ring closure efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Ring closure requires reflux conditions (~100°C).
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| N-Benzylation | Benzyl chloride, K₂CO₃, DMF | 70-80% |
| Ring Closure | NaH, THF, reflux | 65-75% |
| Multicomponent Reaction | Malononitrile, 4-ethoxybenzaldehyde, EtOH | 60-70% |
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
- IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH₂ at ~3,400 cm⁻¹) .
- NMR : ¹H NMR confirms substituent integration (e.g., ethoxy group protons at δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) .
- X-ray Crystallography : Resolves stereochemistry and validates fused pyranobenzothiazine geometry .
Q. What in vitro assays are used to screen biological activity, and how is selectivity determined?
- Monoamine Oxidase (MAO) Inhibition : Compounds are tested against recombinant MAO-A and MAO-B using kynuramine as a substrate. Selectivity is quantified via IC₅₀ ratios (MAO-A/MAO-B) .
- Dose-Response Curves : Generated using 10⁻⁹–10⁻⁴ M concentrations to calculate potency (e.g., compound 6d in showed IC₅₀ = 0.12 µM for MAO-A vs. 8.7 µM for MAO-B) .
Advanced Research Questions
Q. How do substituents (e.g., 4-ethoxyphenyl) influence MAO inhibition selectivity?
- Electron-Donating Groups : The 4-ethoxy group enhances MAO-A selectivity by stabilizing hydrophobic interactions in the enzyme’s active site (e.g., π-π stacking with Tyr 407 in MAO-A) .
- Steric Effects : Bulkier substituents reduce MAO-B affinity due to its narrower substrate cavity. Molecular dynamics simulations can quantify steric clashes .
Q. What molecular docking strategies elucidate binding modes with MAO isoforms?
- Ligand Preparation : Protonation states are optimized at pH 7.4 using tools like MOE.
- Docking Protocols : Rigid-receptor docking (AutoDock Vina) identifies preliminary poses, followed by induced-fit docking (Schrödinger) to model side-chain flexibility .
- Key Interactions : Hydrogen bonds with Gln 215 (MAO-A) or Tyr 435 (MAO-B) and hydrophobic contacts with Ile 180 (MAO-A) or Leu 164 (MAO-B) .
Q. How can contradictions between in vitro and computational data be resolved?
- False Positives in Docking : Validate docking hits with orthogonal assays (e.g., surface plasmon resonance for binding kinetics).
- Metabolic Stability : Discrepancies may arise from rapid compound degradation in vitro. Use LC-MS to monitor stability in assay buffers .
Q. What synthetic modifications improve metabolic stability without compromising activity?
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzyl C-H) with deuterium to slow CYP450-mediated oxidation.
- Bioisosteric Replacement : Substitute the ethoxy group with a trifluoromethoxy group to enhance metabolic resistance while maintaining MAO-A affinity .
Methodological Considerations
- Data Reproducibility : Replicate synthetic steps ≥3 times to account for variability in hygroscopic reagents (e.g., NaH).
- Analytical Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
